molecular formula C15H15NO2 B2723439 Ethyl 3-(phenylamino)benzoate CAS No. 1369265-53-1

Ethyl 3-(phenylamino)benzoate

Cat. No. B2723439
CAS RN: 1369265-53-1
M. Wt: 241.29
InChI Key: IFERRBZMLVXUEE-UHFFFAOYSA-N
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Description

Ethyl 3-(phenylamino)benzoate, also known as 3-(phenylamino)benzoic acid ethyl ester, is a chemical compound with the molecular formula C15H15NO2 . It has a molecular weight of 241.29 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(phenylamino)benzoate consists of 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Antiplatelet Activity and Drug Development

Ethyl 3-(phenylamino)benzoate derivatives have been explored for their selective anti-PAR4 activity, which is relevant in the context of antiplatelet drug development. A series of these derivatives were synthesized and evaluated, with some compounds showing potent inhibitory effects on platelet aggregation, ATP release, and P-selectin expression. This suggests the potential of Ethyl 3-(phenylamino)benzoate derivatives as a basis for developing novel antiplatelet drug candidates (Chen et al., 2008).

Antimicrobial Properties

Derivatives of Ethyl 3-(phenylamino)benzoate have shown significant antimicrobial properties. For example, certain compounds exhibited inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio vulnificus, indicating the potential of these compounds in antimicrobial drug development (Wang et al., 2017).

Anti-Juvenile Hormone Activity

Ethyl 3-(phenylamino)benzoate derivatives have been tested for anti-juvenile hormone activity, specifically inducing precocious metamorphosis in larvae of the silkworm. These findings are relevant in the context of pest control and understanding hormonal pathways in insects (Furuta et al., 2006).

Polycondensation and Polymer Synthesis

Ethyl 3-(phenylamino)benzoate derivatives are used in the polycondensation process to extend the synthesis of well-defined condensation polymers. This has implications in the field of material science, particularly in the development of polymers with specific properties (Sugi et al., 2005).

Ethylene Regulation in Plants

Ethyl 3-(phenylamino)benzoate is involved in the regulation of ethylene, a plant hormone essential for various physiological processes. The compound's role in modulating the biosynthesis of benzyl benzoate and phenylethyl benzoate in plants indicates its significance in understanding plant hormone pathways and their effects on plant growth and development (Dexter et al., 2008).

properties

IUPAC Name

ethyl 3-anilinobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-18-15(17)12-7-6-10-14(11-12)16-13-8-4-3-5-9-13/h3-11,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFERRBZMLVXUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(phenylamino)benzoate

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-aminobenzoate (0.200 g; 1.21 mmol), benzeneboronic acid (0.295 g; 2.42 mmol), copper acetate (0.439 g; 2.42 mmol) and pyridine (0.196 mL; 2.42 mmol) in dichloromethane (8 mL) was stirred at room temperature overnight. The reaction mixture was filtered and concentrated in vacuo. The crude mixture was purified by flash chromatography on silica gel (eluent 5 to 35% ethyl acetate in heptane) to yield 0.255 g (87%) of the title compound as a yellow oil.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.295 g
Type
reactant
Reaction Step One
Quantity
0.196 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.439 g
Type
catalyst
Reaction Step One
Yield
87%

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